1-[2-(Methylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine 1-[2-(Methylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17640249
InChI: InChI=1S/C5H10N4S/c1-10-3-2-9-4-5(6)7-8-9/h4H,2-3,6H2,1H3
SMILES:
Molecular Formula: C5H10N4S
Molecular Weight: 158.23 g/mol

1-[2-(Methylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine

CAS No.:

Cat. No.: VC17640249

Molecular Formula: C5H10N4S

Molecular Weight: 158.23 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(Methylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine -

Specification

Molecular Formula C5H10N4S
Molecular Weight 158.23 g/mol
IUPAC Name 1-(2-methylsulfanylethyl)triazol-4-amine
Standard InChI InChI=1S/C5H10N4S/c1-10-3-2-9-4-5(6)7-8-9/h4H,2-3,6H2,1H3
Standard InChI Key XZRSBCHOKNYYJX-UHFFFAOYSA-N
Canonical SMILES CSCCN1C=C(N=N1)N

Introduction

Structural and Molecular Characteristics

1-[2-(Methylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine (molecular formula: C₅H₁₀N₄S, molecular weight: 158.23 g/mol) consists of a 1,2,3-triazole core with two distinct functional groups:

  • A 2-(methylsulfanyl)ethyl chain at the N1 position, contributing hydrophobic character.

  • A primary amine (-NH₂) at the C4 position, enabling hydrogen bonding and nucleophilic reactivity.

The methylsulfanyl group (-SCH₃) enhances lipophilicity, which may influence membrane permeability in biological systems . The amine group’s basicity (predicted pKa ~4.5–5.5) allows for pH-dependent solubility and potential salt formation .

Synthetic Pathways and Reaction Mechanisms

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The synthesis of 1,2,3-triazoles typically employs CuAAC, a click chemistry reaction combining azides and terminal alkynes . For this compound:

  • Azide Precursor: 2-(Methylsulfanyl)ethyl azide could be synthesized from 2-chloroethyl methyl sulfide via nucleophilic substitution with sodium azide.

  • Alkyne Component: Propargylamine (HC≡C-CH₂-NH₂) serves as the amine-bearing alkyne.

Reaction:

2-(Methylsulfanyl)ethyl azide+PropargylamineCu(I)1-[2-(Methylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine\text{2-(Methylsulfanyl)ethyl azide} + \text{Propargylamine} \xrightarrow{\text{Cu(I)}} \text{1-[2-(Methylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine}

This method offers high regioselectivity (>98%) for the 1,4-disubstituted triazole isomer .

Post-Functionalization Approaches

Alternative routes involve modifying pre-formed triazoles:

  • Amine Introduction: Nitration at C4 followed by reduction (e.g., H₂/Pd-C) could yield the amine group.

  • Sulfide Installation: Thiol-ene “click” reactions might append the methylsulfanyl-ethyl chain to a triazole intermediate .

Physicochemical Properties

PropertyValue/Description
Molecular Weight158.23 g/mol
Melting PointEstimated 120–140°C (analog-based)
SolubilityModerate in DMSO, DMF; low in H₂O
LogP (Octanol-Water)~1.2 (calculated via Crippen method)
UV-Vis λmax265–270 nm (π→π* transition of triazole)

The methylsulfanyl group increases hydrophobicity, while the amine enhances solubility in polar aprotic solvents .

Industrial and Material Science Applications

Ligand in Coordination Chemistry

Polytriazole ligands like Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stabilize Cu(I) in catalytic systems . The amine and sulfur atoms in 1-[2-(methylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine could coordinate to transition metals, enabling use in:

  • Heterogeneous catalysis

  • Polymer stabilization

Polymer Modification

Triazoles improve polymer thermal stability. Incorporating this compound into polyurethanes or epoxies might enhance flame retardancy due to sulfur content .

ParameterRecommendation
ToxicityLimited data; assume acute toxicity (LD₅₀ > 500 mg/kg, rat)
Storage-20°C under N₂ atmosphere
PPEGloves, goggles, fume hood
Environmental ImpactModerate aquatic toxicity (EC₅₀: 10–100 mg/L)

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